An In-depth Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. This highly functionalized aromatic compound serves as a versatile building block for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3) is a polysubstituted aromatic compound featuring a unique combination of functional groups that impart a diverse range of reactivity.[1] The presence of a bromine atom, a fluorine atom, a methoxy group, and a nitro group on the benzene ring makes it a valuable intermediate for the synthesis of complex organic molecules. The interplay of the electronic effects of these substituents governs the molecule's reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions. This guide will delve into the core chemical properties of this reagent, providing insights into its handling, synthesis, and potential applications in the development of novel therapeutics and other advanced materials.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 935288-20-3 | [1] |
| Molecular Formula | C7H5BrFNO3 | [1] |
| Molecular Weight | 250.02 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Synonyms | 2-bromo-5-fluoro-4-nitroanisole | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. |
Spectroscopic Characterization
1H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets due to coupling with the fluorine atom and each other. The methoxy group will present as a singlet around 3.9-4.0 ppm.
13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to the electronegative bromine, fluorine, oxygen, and nitro groups appearing at lower field.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, C-O, and NO2 functional groups. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1520-1560 cm-1 and 1345-1385 cm-1), C-O stretching for the methoxy group (around 1250 cm-1), and various C-H and C=C stretching and bending vibrations for the aromatic ring.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (79Br and 81Br isotopes). Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and bromine atom.
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene.
Experimental Protocol (Hypothetical)
Step 1: Nitration of 4-Fluoro-2-methoxyaniline
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In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.
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Slowly add a solution of 4-fluoro-2-methoxyaniline in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
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Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the solid, wash with water, and dry to obtain crude 4-fluoro-2-methoxy-5-nitroaniline.
Step 2: Sandmeyer Reaction
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Dissolve the crude 4-fluoro-2-methoxy-5-nitroaniline in a mixture of hydrobromic acid and water.
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Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly add the diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10°C.
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After the addition is complete, warm the mixture to room temperature and then heat gently to complete the reaction.
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Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5] The purity of the final product should be confirmed by TLC, melting point analysis, and spectroscopic methods.
Reactivity and Synthetic Applications
The reactivity of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is dictated by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The bromine atom is a good leaving group in such reactions and also serves as a handle for various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes this compound susceptible to attack by nucleophiles. The fluorine atom, being highly electronegative, further activates the ring for SNAr, although the bromine is typically the leaving group in these reactions.
Caption: General scheme for Nucleophilic Aromatic Substitution on 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene.
Experimental Protocol: General Procedure for SNAr with an Amine
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To a solution of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene in a polar aprotic solvent (e.g., DMF or DMSO), add the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).
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Heat the reaction mixture to an appropriate temperature (e.g., 80-120°C) and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
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Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond in 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or boronate ester.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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In a reaction vessel, combine 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).
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Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Polysubstituted aromatic compounds like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene are valuable intermediates in the synthesis of pharmaceutically active compounds. The various functional groups allow for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.
While specific examples of the direct use of this compound in drug synthesis are not widely published, its structural motifs are present in various classes of therapeutic agents. The ability to undergo predictable and high-yielding transformations makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. It is recommended to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Fire Safety: Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.
Conclusion
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a solid foundation for its use in research and development based on established chemical principles and data from analogous structures. As with all chemical reagents, it is essential to handle this compound with appropriate safety precautions.
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